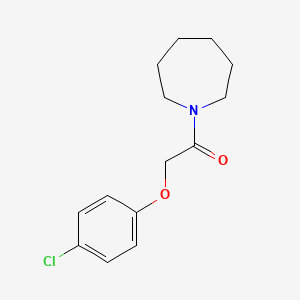![molecular formula C22H21N3OS2 B11097955 2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11097955.png)
2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is a complex organic compound that features a combination of morpholine, phenyl, thienyl, and pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions would be optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
科学的研究の応用
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
正確なメカニズムは推測の域を出ませんが、細胞標的(例:受容体、酵素)との相互作用またはシグナル伝達経路の調節が関与している可能性があります。
6. 類似化合物の比較
直接のアナログはほとんどありませんが、関連するインドール誘導体と比較できます。
インドール-3-酢酸: トリプトファン由来の植物ホルモン。
その他のインドール系薬物: スニチニブ、抗癌薬。
類似化合物との比較
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Benzoxazoles: Heterocyclic compounds with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[(2-MORPHOLINOETHYL)SULFANYL]-4-PHENYL-6-(2-THIENYL)-3-PYRIDYL CYANIDE is unique due to its combination of morpholine, phenyl, thienyl, and pyridyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C22H21N3OS2 |
|---|---|
分子量 |
407.6 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3OS2/c23-16-19-18(17-5-2-1-3-6-17)15-20(21-7-4-13-27-21)24-22(19)28-14-10-25-8-11-26-12-9-25/h1-7,13,15H,8-12,14H2 |
InChIキー |
DBVSJWKLRYBECZ-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-5-amino-2-(3-fluorobenzylidene)-7-(3-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11097878.png)
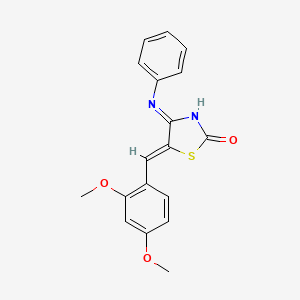
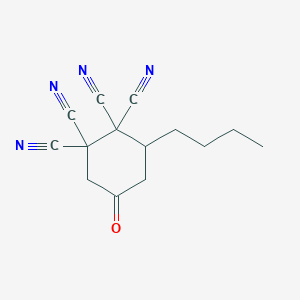
![2,6-Diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11097894.png)
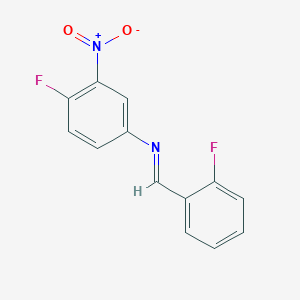
![Ethyl 2-({[2-(azepan-1-yl)-5-nitrophenyl]carbonyl}amino)-5-ethylthiophene-3-carboxylate](/img/structure/B11097926.png)
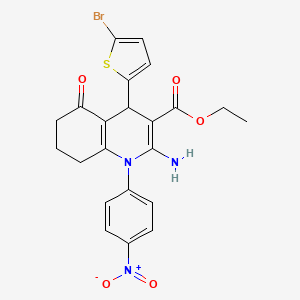
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11097939.png)
![Acetonitrile, 2-[1-(4-fluorophenyl)-5-tetrazolylthio]-](/img/structure/B11097940.png)
![4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-methylbenzenesulfonamide](/img/structure/B11097954.png)
![2-[N-(4-Bromophenyl)benzenesulfonamido]-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11097959.png)
![5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11097966.png)
![ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate](/img/structure/B11097971.png)
